3-cyclopropyl-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine
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Overview
Description
3-Cyclopropyl-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine is a heterocyclic compound that features a pyridazine ring substituted with a cyclopropyl group and a pyrazolyl moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyclopropyl-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting a suitable chalcone with hydrazine derivatives under reflux conditions in ethanol.
Cyclopropyl Substitution: The cyclopropyl group can be introduced via cyclopropanation reactions using diazo compounds and transition metal catalysts.
Pyridazine Ring Formation: The final step involves the formation of the pyridazine ring by reacting the pyrazole derivative with appropriate reagents such as hydrazine and diketones.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
3-Cyclopropyl-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazole and pyridazine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazole or pyridazine derivatives.
Scientific Research Applications
3-Cyclopropyl-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an antimicrobial and antifungal agent.
Medicine: Investigated for its potential as an anti-inflammatory, anticancer, and antihypertensive agent.
Industry: Utilized in the development of agrochemicals and plant growth regulators.
Mechanism of Action
The mechanism of action of 3-cyclopropyl-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Pyridazinone Derivatives: Compounds like 6-phenyl-pyridazin-3(2H)-one exhibit similar biological activities.
Pyrazole Derivatives: Compounds such as 3,5-dimethyl-1H-pyrazole share structural similarities and biological properties.
Uniqueness
3-Cyclopropyl-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine is unique due to its specific substitution pattern, which imparts distinct physicochemical properties and biological activities. The presence of both cyclopropyl and pyrazolyl groups enhances its potential as a versatile scaffold for drug design and development .
Properties
IUPAC Name |
3-cyclopropyl-6-(3,5-dimethylpyrazol-1-yl)pyridazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4/c1-8-7-9(2)16(15-8)12-6-5-11(13-14-12)10-3-4-10/h5-7,10H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHAYCNQGOJJKNZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NN=C(C=C2)C3CC3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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